molecular formula C19H22N4O4S B2789681 5-{[(oxolan-2-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941245-36-9

5-{[(oxolan-2-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2789681
CAS No.: 941245-36-9
M. Wt: 402.47
InChI Key: CQIFRCXPZMQUFK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-oxazole-4-carbonitrile class, characterized by a central oxazole ring substituted with a carbonitrile group at position 2. Its structure includes two distinct functional moieties:

  • Pyrrolidine sulfonyl-phenyl group: The para-substituted phenyl ring at position 2 features a pyrrolidine-1-sulfonyl group, which enhances hydrophobicity and may influence target binding affinity.

Properties

IUPAC Name

5-(oxolan-2-ylmethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c20-12-17-19(21-13-15-4-3-11-26-15)27-18(22-17)14-5-7-16(8-6-14)28(24,25)23-9-1-2-10-23/h5-8,15,21H,1-4,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIFRCXPZMQUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4CCCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(oxolan-2-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidin-1-ylsulfonyl phenyl intermediate, followed by the introduction of the oxazole ring and the carbonitrile group. Common reagents used in these reactions include sulfonyl chlorides, amines, and nitriles. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-{[(oxolan-2-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-{[(oxolan-2-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[(oxolan-2-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are highlighted below, with differences in substituents driving variations in physicochemical properties and bioactivity:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
5-{[2-(Morpholin-4-yl)ethyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile C₂₁H₂₇N₅O₄S 445.54 Morpholine-ethylamino; Piperidine sulfonyl
5-{[2-(Morpholin-4-yl)ethyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile C₂₀H₂₅N₅O₄S 431.51 Morpholine-ethylamino; Pyrrolidine sulfonyl
Target Compound C₂₀H₂₃N₅O₄S (inferred) ~433.50 (estimated) (Oxolan-2-yl)methylamino; Pyrrolidine sulfonyl
Key Observations:
  • Sulfonyl Groups : Piperidine sulfonyl (445.54 Da) increases molecular weight compared to pyrrolidine sulfonyl (431.51 Da), affecting solubility and membrane permeability .

Functional Group Implications

  • Carbonitrile Group : Common in agrochemicals (e.g., fipronil, ethiprole) and pharmaceuticals, this group enhances electrophilicity and participates in hydrogen bonding .
  • Sulfonyl Moieties : The pyrrolidine sulfonyl group in the target compound contrasts with ethylsulfinyl or trifluoromethylsulfinyl groups in pesticides (e.g., fipronil), suggesting divergent biological targets .

Physicochemical and Pharmacokinetic Predictions

  • LogP : The oxolane substituent may lower logP compared to morpholine derivatives, improving aqueous solubility.
  • Hydrogen Bond Acceptors: The target compound has 8 H-bond acceptors (vs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-{[(oxolan-2-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile to achieve high yields and purity?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with constructing the oxazole core via cyclization of appropriate precursors (e.g., cyanocarbamides with aldehydes) under reflux in anhydrous solvents like THF or DMF.
  • Functionalization : Introduce the pyrrolidine-1-sulfonyl group via nucleophilic substitution at the para position of the phenyl ring, using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
  • Amino Group Coupling : React the oxolan-2-ylmethylamine with the oxazole intermediate under mild conditions (room temperature, inert atmosphere) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate high-purity product. Monitor progress via TLC and confirm purity with HPLC (>98%) .

Q. What are the best practices for characterizing this compound’s structural integrity and functional groups?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxazole ring, sulfonyl group, and oxolane substituents. Key signals include:
  • Oxazole protons: δ 7.8–8.2 ppm (aromatic region).
  • Pyrrolidine sulfonyl group: δ 3.0–3.5 ppm (N–SO2_2–C coupling).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragment patterns consistent with sulfonyl and carbonitrile groups .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1350/1150 cm1^{-1} (S=O asymmetric/symmetric stretches) .

Q. What preliminary assays are recommended to evaluate this compound’s biological activity?

  • Screening Strategies :

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or urease using Ellman’s assay (for AChE) or indophenol method (urease). IC50_{50} values <10 µM suggest therapeutic potential .
  • Cytotoxicity : Use MTT assay on human cell lines (e.g., HEK-293) to establish safety margins (CC50_{50} >50 µM).
  • Solubility Assessment : Measure logP via shake-flask method to guide formulation studies.

Advanced Research Questions

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data for oxazole derivatives with sulfonyl groups?

  • Hypothesis-Driven Approach :

  • Isosteric Replacement : Compare activity of pyrrolidine sulfonyl vs. tetrahydroisoquinoline sulfonyl analogs to assess steric/electronic effects on target binding .
  • Molecular Dynamics (MD) Simulations : Model interactions with binding pockets (e.g., AChE active site) to identify critical hydrogen bonds or π-π stacking interactions.
  • Meta-Analysis : Aggregate data from PubChem and validated literature to identify trends (e.g., sulfonyl group positioning correlates with IC50_{50} reduction) .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Design of Experiments (DoE) :

  • Factors : pH (2–10), temperature (25–60°C), and buffer composition.
  • Response Variables : Degradation rate (HPLC area%), byproduct formation (LC-MS).
  • Statistical Analysis : Use a central composite design (CCD) with ANOVA to identify significant factors. For example, acidic conditions (pH <4) may hydrolyze the oxazole ring .

Q. How can in silico modeling guide the optimization of this compound’s pharmacokinetic (PK) properties?

  • Computational Strategies :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (Caco-2), CYP450 inhibition, and bioavailability.
  • Docking Studies : Target sulfonyl-oxazole interactions with proteins (e.g., COX-2) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR Modeling : Train models on datasets of oxazole analogs to predict logD and metabolic clearance .

Critical Analysis of Evidence

  • Synthesis : and validate multi-step synthesis with yields >70%, but scalability requires optimization (e.g., flow chemistry per ) .
  • Biological Activity : Conflicting IC50_{50} values in vs. 3 suggest assay variability; standardization is critical .
  • Analytical Methods : Orthogonal techniques (NMR, MS) from and are essential to confirm structural assignments .

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